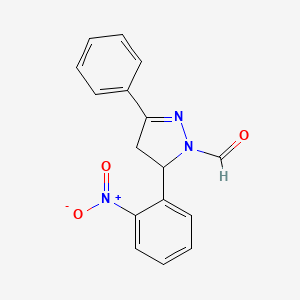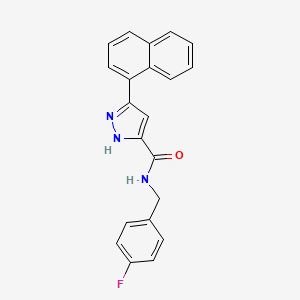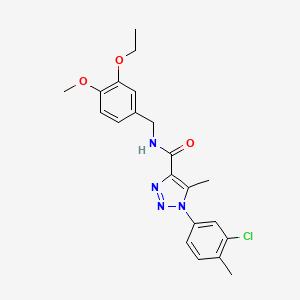
5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-ニトロフェニル)-3-フェニル-4,5-ジヒドロピラゾール-1-カルバルデヒドは、ピラゾール類に属する複雑な有機化合物です。ピラゾール類は、隣接する2つの窒素原子を含む5員環複素環化合物です。この特定の化合物は、ピラゾール環にニトロフェニル基、フェニル基、およびカルバルデヒド基が結合していることを特徴としています。
準備方法
合成経路と反応条件
5-(2-ニトロフェニル)-3-フェニル-4,5-ジヒドロピラゾール-1-カルバルデヒドの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、適切なヒドラジン誘導体をα,β-不飽和カルボニル化合物と環化することです。反応条件は、エタノールやメタノールなどの溶媒の使用と、酢酸やp-トルエンスルホン酸などの触媒を必要とする場合が多いです。反応は通常、還流条件下で行い、ピラゾール環の完全な環化と生成を確実に行います。
工業的生産方法
この化合物の具体的な工業的生産方法はあまりよく文書化されていませんが、一般的なアプローチは、実験室規模の合成手順のスケールアップになるでしょう。これには、収率と純度を高めるために反応条件を最適化し、工業用グレードの溶媒と触媒を使用し、効率と安全性を高めるために連続フロー反応器を使用することが含まれます。
化学反応の分析
反応の種類
5-(2-ニトロフェニル)-3-フェニル-4,5-ジヒドロピラゾール-1-カルバルデヒドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: アルデヒド基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いてカルボン酸に酸化することができます。
還元: ニトロ基は、パラジウム触媒存在下での水素ガスや水素化ホウ素ナトリウムなどの還元剤を用いてアミンに還元することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: パラジウム触媒 (Pd/C) を用いた水素ガス (H₂)、水素化ホウ素ナトリウム (NaBH₄)
置換: ハロゲン (例: 塩素、臭素)、ニトロ化剤 (例: 硝酸)
主な生成物
酸化: 5-(2-ニトロフェニル)-3-フェニル-4,5-ジヒドロピラゾール-1-カルボン酸
還元: 5-(2-アミノフェニル)-3-フェニル-4,5-ジヒドロピラゾール-1-カルバルデヒド
置換: 使用される試薬に応じて、さまざまな置換誘導体
科学研究への応用
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌活性や抗癌活性など、潜在的な生物活性について調査されています。
医学: 医薬品の設計と開発におけるファーマコフォアとしての可能性について研究されています。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
作用機序
5-(2-ニトロフェニル)-3-フェニル-4,5-ジヒドロピラゾール-1-カルバルデヒドの作用機序は完全に解明されていませんが、さまざまな分子標的と経路に作用すると考えられています。ニトロフェニル基は酸化還元反応に関与する可能性があり、ピラゾール環は酵素や受容体と相互作用する可能性があります。これらの相互作用は、微生物の増殖阻害や癌細胞のアポトーシスの誘導など、生物活性の調節につながる可能性があります。
類似の化合物との比較
類似の化合物
- 5-(2-ニトロフェニル)-2-フロイル酸
- 5-(4-ニトロフェニル)フラン-2-カルボン酸
- インドール誘導体
独自性
5-(2-ニトロフェニル)-3-フェニル-4,5-ジヒドロピラゾール-1-カルバルデヒドは、その官能基の特定の組み合わせにより、独特の化学反応性と生物活性を示すため、独自性があります。
類似化合物との比較
Similar Compounds
- 5-(2-Nitrophenyl)-2-furoic acid
- 5-(4-Nitrophenyl)furan-2-carboxylic acid
- Indole derivatives
Uniqueness
5-(2-Nitrophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C16H13N3O3 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C16H13N3O3/c20-11-18-16(13-8-4-5-9-15(13)19(21)22)10-14(17-18)12-6-2-1-3-7-12/h1-9,11,16H,10H2 |
InChIキー |
PZTBCSIDLDFAQN-UHFFFAOYSA-N |
正規SMILES |
C1C(N(N=C1C2=CC=CC=C2)C=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12495501.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B12495509.png)

![7,12,12-trimethyl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12495512.png)

![N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide](/img/structure/B12495525.png)
![N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine](/img/structure/B12495527.png)

![3-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B12495544.png)
![N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B12495549.png)
![5-methyl-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B12495562.png)
![4-[(4-Methoxyphenyl)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B12495565.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12495567.png)
